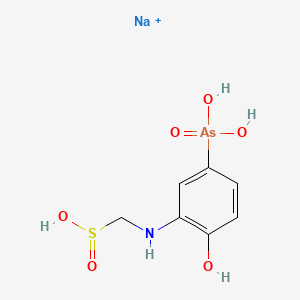
Norcantharidin
Overview
Description
Norcantharidin (NCTD) is a synthetic anticancer compound . It is a demethylated derivative of cantharidin, an active ingredient of traditional Chinese medicine . It is currently used clinically as a routine anti-cancer drug in China .
Synthesis Analysis
Norcantharidin is a demethylated derivative of cantharidin . It is synthesized due to its potential anticancer activity and less side-effects such as myelosuppression, gastrointestinal and urinary tract toxicity . A series of novel Norcantharimide derivatives have been synthesized .Molecular Structure Analysis
The molecular formula of Norcantharidin is C8H8O4 . The InChI is InChI=1S/C8H8O4/c9-7-5-3-1-2-4 (11-3)6 (5)8 (10)12-7/h3-6H,1-2H2 . The Canonical SMILES is C1CC2C3C (C1O2)C (=O)OC3=O .Chemical Reactions Analysis
Norcantharidin has been shown to inhibit cell proliferation and induce apoptosis . It has also been used in the synthesis of new novel Norcantharimides .Physical And Chemical Properties Analysis
Norcantharidin is a white, solid substance with a molar mass of 168.148 g·mol −1 . It has a melting point of 115 °C (239 °F; 388 K) .Scientific Research Applications
Anticancer Activities
Norcantharidin (NCTD) is a demethylated derivative of cantharidin, which is an anticancer active ingredient of traditional Chinese medicine . It is currently used clinically as a routine anti-cancer drug in China . NCTD has potential multi-target anticancer activities . It effectively inhibits the proliferation of many tumor cells in vitro and in vivo, including hepatoma HepG2, SMMC-7721, BEL-7402, gallbladder cancer GBC-SD cells, colon cancer CT26 and HT29 cells, breast cancer cells, leukemia K562 and HL-60 cells, melanoma A375 cells, and oral cancer KB cells .
Sensitizing Colorectal Cancer Cells to Radiotherapy
NCTD induces ROS generation and is widely used to treat colorectal cancer (CRC) . It increases CRC sensitivity to radiotherapy . NCTD induces ROS generation by decreasing the mitochondrial membrane potential, increasing mitochondrial membrane permeability, and promoting cytochrome C release from mitochondria into the cytoplasm . NCTD and ionizing radiation (IR) combined induce ROS production, which activates the mitochondrial fission protein DRP1, leading to increased mitochondrial fission and CRC sensitivity to radiotherapy .
Inhibiting Yap Signaling Pathway
NCTD specifically inhibits the Yap signaling pathway and interferes with the progress and development of Yap-mediated non-small cell lung cancer (NSCLC) by blocking cell cycle and promoting apoptosis .
Mechanism of Action
Target of Action
Norcantharidin (NCTD) is a demethylated derivative of cantharidin, an anticancer active ingredient of traditional Chinese medicine . It has been shown to effectively inhibit the proliferation of many tumor cells .
Mode of Action
NCTD’s mode of action involves multiple pathways. It has been shown to induce apoptosis, inhibit proliferation, block invasion/metastasis, and exhibit antiangiogenesis, anti-vasculogenic mimicry, and anti-lymphangiogenesis . NCTD’s inhibition of EGFR and c-Met leads to a decrease in cell growth . Furthermore, NCTD has been found to induce ROS generation, which increases mitochondrial membrane permeability and promotes cytochrome C release from mitochondria into the cytoplasm .
Biochemical Pathways
It has been suggested that the pi3k/akt/nf-κb pathway is one of the signal pathways for the regulation of nctd-mediated anti-proliferation and pro-apoptosis
Pharmacokinetics
In terms of pharmacokinetics, NCTD is rapidly absorbed by intragastric administration in mice, reaching a higher concentration within 15 min and 2 h after dosing in the kidney, liver, tumor, stomach, intestines, heart, and lung . NCTD is highly distributed in the bile duct . More detailed studies on the ADME properties of NCTD are needed to fully understand its impact on bioavailability.
Result of Action
The result of NCTD’s action is a decrease in tumor growth and an increase in survival in animal models . It has been used clinically to treat hepatic cancer, gastric cancer, and leucopenia patients in China .
Safety and Hazards
properties
IUPAC Name |
(1R,2S,6R,7S)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABVEXCGCXWRR-FBXFSONDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017225 | |
| Record name | (3aR,4S,7R,7aS)-hexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |
CAS RN |
29745-04-8 | |
| Record name | Norcantharidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29745-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endothall anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029745048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aR,4S,7R,7aS)-hexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORCANTHARIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8452E71EO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















